molecular formula C9H9N3O2S B1385838 (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid CAS No. 63895-63-6

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid

Cat. No.: B1385838
CAS No.: 63895-63-6
M. Wt: 223.25 g/mol
InChI Key: QYLZMRKXDHONMV-YFKPBYRVSA-N
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Description

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and an amino acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid can be achieved through several synthetic routes. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to their corresponding esters and then hydrolyzed to form the target acids .

Industrial Production Methods

Industrial production of thieno[2,3-d]pyrimidine derivatives often involves multi-step synthetic approaches. These methods typically require the use of various reagents and catalysts to achieve high yields and purity. The Pd-catalyzed carbonylation method mentioned earlier is one such approach that can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Biological Activity

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid, with the chemical formula C9_9H9_9N3_3O2_2S and CAS number 63895-63-6, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological properties, supported by relevant research findings and data tables.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving thieno[2,3-d]pyrimidine derivatives. These derivatives have been shown to exhibit various pharmacological activities, which makes them attractive for further exploration in medicinal chemistry. The synthesis typically involves the use of 2-aminothiophene derivatives and subsequent cyclization processes under controlled conditions.

Characterization Techniques:

  • Infrared (IR) Spectroscopy : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Anticancer Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines including colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7).

In a study evaluating the cytotoxicity of several thieno[2,3-d]pyrimidine derivatives, it was found that specific compounds demonstrated potent inhibition of tumor cell proliferation. The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Activity
4aHCT1165.0High
7dHEPG23.5Very High
12MCF74.0High

These findings suggest that the thieno[2,3-d]pyrimidine moiety plays a crucial role in enhancing anticancer activity.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A study reported that certain compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are detailed in Table 2:

CompoundPathogenMIC (µg/mL)Activity Level
5eS. aureus3.125Excellent
5fE. coli3.125Excellent
5dS. typhi6.25Good

The antimicrobial efficacy of these compounds highlights their potential as therapeutic agents against bacterial infections.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and cell death, contributing to its anticancer effects.

Case Studies

Several studies have explored the pharmacological potential of thieno[2,3-d]pyrimidine derivatives:

  • Study on Cytotoxicity : A comprehensive evaluation demonstrated that certain derivatives significantly inhibited cell growth in various cancer models compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation highlighted the promising antibacterial properties of these compounds against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

(2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5(9(13)14)12-7-6-2-3-15-8(6)11-4-10-7/h2-5H,1H3,(H,13,14)(H,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZMRKXDHONMV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C2C=CSC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C2C=CSC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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